Protein Kinase C (gamma) Peptide
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Overview
Description
Protein Kinase C (gamma) Peptide is a member of the Protein Kinase C family, which is a group of serine/threonine kinases. These kinases play a crucial role in various cellular processes, including signal transduction, cell proliferation, and differentiation. This compound is particularly significant due to its restricted expression in the central nervous system, where it is involved in regulating neuronal functions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Protein Kinase C (gamma) Peptide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Using reagents like HBTU or DIC.
Coupling: The activated amino acid is coupled to the resin-bound peptide.
Deprotection: Removal of protecting groups using TFA.
Cleavage: The peptide is cleaved from the resin and purified using HPLC.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are employed to enhance efficiency and yield. The process is optimized for scalability, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: Protein Kinase C (gamma) Peptide undergoes various chemical reactions, including:
Phosphorylation: Catalyzed by kinases, adding phosphate groups to serine/threonine residues.
Dephosphorylation: Removal of phosphate groups by phosphatases.
Oxidation and Reduction: Involving cysteine residues, affecting the peptide’s conformation and activity.
Common Reagents and Conditions:
Phosphorylation: ATP as a phosphate donor, catalyzed by kinases.
Dephosphorylation: Catalyzed by phosphatases in the presence of Mg²⁺ or Mn²⁺ ions.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Major Products:
Phosphorylated Peptides: Resulting from kinase activity.
Dephosphorylated Peptides: Resulting from phosphatase activity.
Oxidized/Reduced Peptides: Depending on the redox conditions.
Scientific Research Applications
Protein Kinase C (gamma) Peptide has diverse applications in scientific research:
Neuroscience: Studying its role in neuronal signaling and plasticity.
Cancer Research: Investigating its involvement in cell proliferation and apoptosis.
Drug Development: Targeting this compound for therapeutic interventions in neurological disorders and cancers.
Biochemistry: Understanding its interactions with other proteins and cellular components.
Mechanism of Action
Protein Kinase C (gamma) Peptide exerts its effects through phosphorylation of target proteins. The mechanism involves:
Activation: By diacylglycerol (DAG) and calcium ions.
Translocation: To the cell membrane where it interacts with substrates.
Phosphorylation: Of serine/threonine residues on target proteins, altering their activity and function.
Pathways Involved: this compound is involved in pathways regulating cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
- Protein Kinase C (alpha) Peptide
- Protein Kinase C (beta) Peptide
- Protein Kinase C (delta) Peptide
Comparison:
- Expression Patterns: Protein Kinase C (gamma) Peptide is primarily expressed in the central nervous system, unlike other isoforms with broader tissue distribution.
- Activation Mechanisms: While all Protein Kinase C isoforms are activated by DAG and calcium, the specific regulatory mechanisms and substrate specificities differ.
- Functional Roles: this compound is uniquely involved in neuronal functions, whereas other isoforms have roles in immune response, metabolism, and other cellular processes .
Properties
Molecular Formula |
C75H117N21O23S |
---|---|
Molecular Weight |
1712.9 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-5-carbamimidamido-1-[[(2S)-1-[[(2S)-5-carbamimidamido-1-[[(2S,3R)-1-[[2-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C75H117N21O23S/c1-36(2)29-49(90-63(108)48(23-25-58(104)105)87-66(111)50(30-37(3)4)92-69(114)54-13-10-28-96(54)72(117)52(32-41-16-20-43(99)21-17-41)93-61(106)44(76)33-55(77)100)67(112)91-51(31-40-14-18-42(98)19-15-40)68(113)88-47(22-24-57(102)103)62(107)86-45(11-8-26-82-74(78)79)64(109)94-59(38(5)6)71(116)89-46(12-9-27-83-75(80)81)65(110)95-60(39(7)97)70(115)84-34-56(101)85-53(35-120)73(118)119/h14-21,36-39,44-54,59-60,97-99,120H,8-13,22-35,76H2,1-7H3,(H2,77,100)(H,84,115)(H,85,101)(H,86,107)(H,87,111)(H,88,113)(H,89,116)(H,90,108)(H,91,112)(H,92,114)(H,93,106)(H,94,109)(H,95,110)(H,102,103)(H,104,105)(H,118,119)(H4,78,79,82)(H4,80,81,83)/t39-,44+,45+,46+,47+,48+,49+,50+,51+,52+,53+,54+,59+,60+/m1/s1 |
InChI Key |
JXDQYUXRJLWQJQ-AQGXQMKXSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CC(=O)N)N)O |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(CS)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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